Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane
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Overview
Description
Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is a boron-containing compound with significant applications in organic synthesis and materials science. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable reagent in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
This compound forms a ‘frustrated Lewis pair’ with 2,2,6,6-tetramethylpiperidine, which cleaves H2 to form a salt containing the novel anion [μ-H (BArF 18) 2] − . This interaction with its target leads to changes in the chemical structure and properties of the compound.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key pathway in organic synthesis . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of a novel anion [μ-H (BArF 18) 2] − . This anion is formed when the compound cleaves H2 in the presence of 2,2,6,6-tetramethylpiperidine . This process results in significant changes at the molecular and cellular levels.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a key role, is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemical groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane typically involves the reaction of 3-fluoro-2-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method includes the hydroboration of terminal alkynes followed by oxidation to yield the desired borane compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the fluorinated borane compound during production .
Chemical Reactions Analysis
Types of Reactions
Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane undergoes various chemical reactions, including:
Oxidation: Conversion to boronic acids or borates.
Reduction: Formation of borohydrides.
Substitution: Replacement of the hydroxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include boronic acids, borates, and various substituted borane derivatives .
Scientific Research Applications
Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is utilized in several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential in drug development due to its unique chemical properties.
Medicine: Explored for its role in the synthesis of fluorinated pharmaceuticals.
Industry: Applied in the production of advanced materials and polymers with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
- Tris(3-fluoro-2-(trifluoromethyl)phenyl)borane
- Bis(3,5-bis(trifluoromethyl)phenyl)(hydroxy)borane
- Tris(pentafluorophenyl)borane
Uniqueness
Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is unique due to its specific substitution pattern and the presence of both fluorine and hydroxy groups. This combination imparts distinct reactivity and stability, making it particularly useful in specialized chemical reactions and applications .
Properties
IUPAC Name |
bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BF8O/c16-9-5-1-3-7(11(9)13(18,19)20)15(24)8-4-2-6-10(17)12(8)14(21,22)23/h1-6,24H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVWDJSKJMCXQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C(F)(F)F)(C2=C(C(=CC=C2)F)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BF8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681623 |
Source
|
Record name | Bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-74-9 |
Source
|
Record name | Bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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